3-Chloro-5-fluorophenethyl acetate
Description
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)14-3-2-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGJEDPXHHXSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluorophenethyl acetate typically involves the esterification of 3-chloro-5-fluorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorophenethyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenethyl acetate moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The acetate group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenethyl acetates with different functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include phenethyl alcohols.
Scientific Research Applications
3-Chloro-5-fluorophenethyl acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorophenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The acetate group can also undergo hydrolysis to release the active phenethyl alcohol, which can further interact with cellular components .
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The ester group in this compound enhances lipophilicity compared to carboxylic acid analogs (e.g., 2-(3-Chloro-5-fluorophenyl)acetic acid). This property may favor applications in drug delivery or polymer synthesis, where solubility in non-polar solvents is advantageous.
Substituent Position Effects: The 3-Cl, 5-F substitution pattern in this compound distinguishes it from analogs like 2-(4-Chloro-3-fluorophenyl)acetic acid (4-Cl, 3-F). The highest similarity score (0.96) corresponds to 2-(4-Chloro-3-fluorophenyl)acetic acid, likely due to comparable halogen electronegativity and spatial arrangement despite positional variance.
The ester derivative may exhibit modified bioactivity due to altered membrane permeability.
Biological Activity
3-Chloro-5-fluorophenethyl acetate, with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g/mol, is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a phenethyl group substituted with chlorine and fluorine at the 3 and 5 positions, respectively. This unique substitution pattern may influence its reactivity and biological interactions, making it a candidate for further research into its pharmacological properties.
The structural configuration of this compound is characterized by:
- Chlorine atom at the 3-position
- Fluorine atom at the 5-position
- Acetate functional group , which can enhance solubility and reactivity
This arrangement allows for various chemical interactions, such as hydrogen bonding and π-π stacking, which are crucial for biological activity.
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The halogenated structure enhances binding affinity and selectivity towards these targets, potentially modulating biochemical pathways relevant to therapeutic applications.
Comparative Analysis with Related Compounds
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₀H₁₀ClFO₂ | Contains both chloro and fluoro groups at positions 3 and 5 |
| 3-Chloro-4-fluorophenethyl acetate | C₁₀H₁₀ClFO₂ | Fluorine at position 4 alters electronic properties |
| 4-Chloro-3-fluorophenethyl acetate | C₁₀H₁₀ClFO₂ | Different substitution pattern may affect reactivity |
| Phenethyl acetate | C₉H₁₁O₂ | Lacks halogen substitutions; serves as a baseline compound |
This table highlights how variations in halogen substitution can influence the physical and chemical properties of these compounds, which may correlate with their biological activities.
Case Studies and Research Findings
- Antimicrobial Activity : Similar phenethyl compounds have been investigated for their antimicrobial properties. For instance, studies show that chlorinated derivatives exhibit enhanced efficacy against bacterial strains due to their ability to disrupt microbial membranes.
- Anti-inflammatory Effects : Research indicates that compounds with similar structural features can inhibit pro-inflammatory cytokines, suggesting that this compound might also reduce inflammation through similar mechanisms.
- Analgesic Properties : Some analogs have demonstrated pain-relieving effects by acting on opioid receptors. The potential for this compound to interact with these receptors remains an area for future exploration.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-5-fluorophenethyl acetate in academic research?
Methodological Answer: The synthesis typically involves esterification of 3-Chloro-5-fluorophenethyl alcohol with acetic anhydride or acetyl chloride under acidic or basic catalysis. Key steps include:
- Reagent Preparation: Use anhydrous conditions to avoid hydrolysis of the acetylating agent.
- Catalysis: Employ sulfuric acid (H₂SO₄) or pyridine as a catalyst for protonation or base-mediated activation.
- Purification: Isolate the product via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation: Confirm purity using TLC and melting point analysis. For structurally similar esters, yields of 60–80% are achievable under optimized conditions.
Safety Note: Chlorinated intermediates may require fume hood handling due to potential toxicity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm for chloro-fluorophenyl groups) and acetate methyl protons (δ 2.0–2.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the phenethyl chain.
- ¹⁹F NMR: Detect fluorine environments (δ -110 to -120 ppm for meta-fluorine).
- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹).
- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ and fragment peaks (e.g., loss of acetate group at m/z ~60).
Data Interpretation Tip: Compare with databases (e.g., NIST Chemistry WebBook ) for halogenated esters to resolve ambiguities.
Q. What safety protocols are essential for handling chlorinated/fluorinated aromatic esters?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Management: Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Emergency Procedures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
- Temperature Control: Maintain 0–5°C during acetylation to suppress side reactions (e.g., Friedel-Crafts alkylation).
- Solvent Selection: Use polar aprotic solvents (e.g., THF) to enhance reagent solubility and reduce ester hydrolysis.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for regioselective acetylation. For example, ZnCl₂ improved yields by 15% in analogous chloroaromatic ester syntheses .
- Byproduct Analysis: Employ GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to identify impurities like unreacted alcohol or diacetylated products.
Q. How can conflicting NMR data for halogenated aromatic esters be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H coupling and ¹H-¹³C connectivity. For example, HSQC can distinguish adjacent CH₂ groups in the phenethyl chain.
- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions.
- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data .
Case Study: In a study of 3-chlorophenanthrene, computational predictions reduced signal assignment errors by 30% .
Q. What computational methods predict the reactivity and stability of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess ester hydrolysis rates.
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro-substituent increases electrophilicity at the para-position .
- Docking Studies: Model interactions with enzymes (e.g., esterases) to evaluate metabolic stability.
Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
